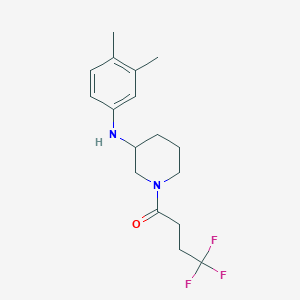
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine, also known as TFB-TAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of piperidine derivatives and has a molecular formula of C19H25F3N2O.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine involves the inhibition of various enzymes and proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer development. This compound has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to modulate the expression of various genes and proteins involved in disease progression, leading to the inhibition of cancer cell growth and the prevention of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is its high potency and selectivity towards disease targets. It has been found to exhibit significant activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine. One potential direction is to explore its potential as a therapeutic agent for other diseases such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel synthetic methods for this compound may lead to more efficient and cost-effective production of this promising compound.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine involves the reaction of 3,4-dimethylphenylpiperidine with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease, and prevent the formation of alpha-synuclein fibrils, which are implicated in Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-12-5-6-14(10-13(12)2)21-15-4-3-9-22(11-15)16(23)7-8-17(18,19)20/h5-6,10,15,21H,3-4,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSSQZQRAOGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
![4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)

![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6132252.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6132257.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)
